molecular formula C22H22ClN7OS B2368299 (3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351620-02-4

(3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2368299
CAS No.: 1351620-02-4
M. Wt: 467.98
InChI Key: KAQQMVOWJUKREK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps . For instance, 1,3,5-triazine core containing tetrazole dendrimeric chalcones have been synthesized in three steps . The first step involves the synthesis of (1-(4-(1H-tetrazole-1-yl)phenyl)ethanone) from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares the dendrimers from the first generation by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, Fourier transform infrared (FT-IR) spectroscopy has been used to identify functional groups . Mass spectrometry and Matrix-assisted laser ionization Time-of-flight (MALDI-TOF) have been used for molecular weight determination . Nuclear magnetic resonance (NMR) has been used to determine the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Friedel–Crafts reaction and the Claisen–Schmidt reaction . The Friedel–Crafts reaction is a type of electrophilic aromatic substitution reaction that involves the reaction of an arene with a chloroalkane using a strong Lewis acid catalyst . The Claisen–Schmidt reaction is a type of aldol condensation reaction that involves the reaction of an aromatic aldehyde with a ketone to form a β-hydroxy ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, FT-IR spectroscopy has been used to identify functional groups . The presence of a sharp carbonyl stretch at 1660 cm −1 is indicative of an α,β-unsaturated carbonyl .

Scientific Research Applications

Synthesis and Characterization

(3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methanone hydrochloride) is a compound that has been studied for its potential in various applications, particularly in the field of chemistry and materials science. For instance, Jadhav et al. (2018) synthesized novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes, demonstrating the use of similar structures in the synthesis of dyes with enhanced fluorescence and photostability properties (Jadhav, Shinde, & Sekar, 2018). Similarly, Gouhar and Raafat (2015) explored the reaction of a related compound with various nucleophiles for potential anticancer applications (Gouhar & Raafat, 2015).

Biological and Antimicrobial Activities

The structural derivatives of compounds similar to (3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methanone hydrochloride have been evaluated for their biological activities. For example, Kumar et al. (2012) synthesized derivatives of pyrazolines that showed significant antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, Landage, Thube, and Karale (2019) investigated novel thiazolyl pyrazole and benzoxazole compounds for their antibacterial properties (Landage, Thube, & Karale, 2019).

Material Science Applications

Compounds structurally related to (3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methanone hydrochloride have also found applications in material science. For instance, Anand and Muthusamy (2018) synthesized oligobenzimidazoles, including similar structures, and investigated their electrochemical, electrical, and optical properties, highlighting the potential of such compounds in developing new materials (Anand & Muthusamy, 2018).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activities. For example, some compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . In silico studies have shown that these compounds can bind to the active sites of proteins, forming hydrogen bonds with amino acid residues .

Future Directions

The future directions for the research on similar compounds could involve the development of new drugs. Imidazole, a five-membered heterocyclic moiety that is similar to tetrazole, has been found to have a broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Therefore, “(3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” could potentially be used in the development of new drugs.

Properties

IUPAC Name

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS.ClH/c30-22(18-7-4-8-20(13-18)29-16-23-25-26-29)28-11-9-27(10-12-28)14-19-15-31-21(24-19)17-5-2-1-3-6-17;/h1-8,13,15-16H,9-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQQMVOWJUKREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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